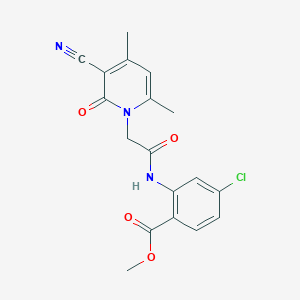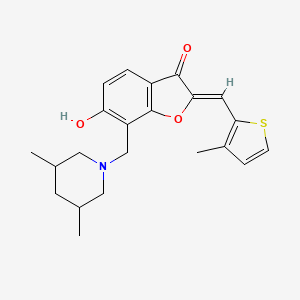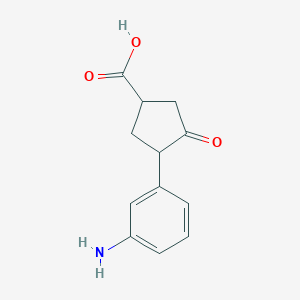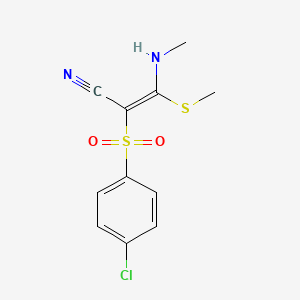![molecular formula C27H27N3O4S B2679140 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683770-50-5](/img/structure/B2679140.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzoxazole ring, a phenyl ring, a cyclohexyl ring, a sulfamoyl group, and an amide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzoxazoles can undergo a variety of reactions, including cyclization reactions with β-diketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific substituents present .Applications De Recherche Scientifique
Copper-Catalyzed Reactions
A study detailed copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, which could be relevant for understanding the chemical behavior and potential applications of benzoxazole derivatives in organic synthesis. The research elucidated mechanisms through which copper catalysts facilitate the functionalization of C–H bonds, a process that may involve intermediates similar in reactivity to N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide (Tran et al., 2014).
Antimalarial and COVID-19 Research
Research into the reactivity of sulfonamides, closely related to this compound, has shown potential in antimalarial activity and as a COVID-19 drug. Computational calculations and molecular docking studies have been utilized to explore the efficacy of such compounds, providing insights into their pharmacological potentials (Fahim & Ismael, 2021).
Antimicrobial Activities
Novel triazole derivatives synthesized from benzamides have demonstrated significant antimicrobial properties. These findings suggest the potential for developing new antibacterial and antifungal agents using benzamide derivatives as key intermediates, indicating a broad spectrum of applications in antimicrobial research (Mange et al., 2013).
Copper-Catalyzed Cyclization
The use of benzamide derivatives in copper-catalyzed intramolecular cyclization processes has been reported. This method allows for the efficient synthesis of N-benzothiazol-2-yl-amides, showcasing the compound's utility in facilitating complex organic reactions under mild conditions (Wang et al., 2008).
Enzyme Inhibition Studies
Studies on sulfonamides incorporating triazene moieties have uncovered potent inhibitory effects on carbonic anhydrase I and II. This indicates the potential use of benzoxazole sulfonamides in developing inhibitors for enzymes that are critical in various physiological and pathological processes (Bilginer et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-30(20-9-3-2-4-10-20)35(32,33)21-17-15-19(16-18-21)26(31)28-23-12-6-5-11-22(23)27-29-24-13-7-8-14-25(24)34-27/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUGNQJWWAGMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2679059.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2679062.png)
![N-(furan-2-ylmethyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679065.png)
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2679066.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)

![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)